molecular formula C11H10F3N3 B11749581 1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine

1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B11749581
M. Wt: 241.21 g/mol
InChI Key: XWZWLOHUIRTIDX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals generated from reagents such as fluoroform (CHF3) under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of efficiency and scalability. Continuous flow processes enable precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of fluorine atoms and pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3/c12-9-3-1-8(2-4-9)7-15-10-5-6-17(16-10)11(13)14/h1-6,11H,7H2,(H,15,16)

InChI Key

XWZWLOHUIRTIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN(C=C2)C(F)F)F

Origin of Product

United States

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